2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Catalog No.
S8547271
CAS No.
1365692-84-7
M.F
C27H29BO2
M. Wt
396.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5...

CAS Number

1365692-84-7

Product Name

2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

IUPAC Name

2-[3-(9,9-dimethylfluoren-3-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C27H29BO2

Molecular Weight

396.3 g/mol

InChI

InChI=1S/C27H29BO2/c1-25(2)23-13-8-7-12-21(23)22-17-19(14-15-24(22)25)18-10-9-11-20(16-18)28-29-26(3,4)27(5,6)30-28/h7-17H,1-6H3

InChI Key

FAVDWEGENPYRDG-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC4=C(C=C3)C(C5=CC=CC=C54)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC4=C(C=C3)C(C5=CC=CC=C54)(C)C

2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound with the molecular formula C21H25BO2 and a molecular weight of approximately 320.23 g/mol. This compound features a boron atom within a dioxaborolane ring structure, which is known for its chemical versatility and utility in various synthetic applications. The compound is characterized by the presence of a dimethylfluorenyl group, which contributes to its unique properties and potential applications in organic synthesis and material science .

The compound is typically obtained in solid form and exhibits moderate solubility in organic solvents. Its structural formula includes two methyl groups attached to the fluorenyl moiety, enhancing its stability and reactivity in

The chemical reactivity of 2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its boron atom, which can participate in various reactions such as:

  • Nucleophilic Substitution: The dioxaborolane moiety can undergo nucleophilic attack by various nucleophiles, leading to the formation of new carbon-boron bonds.
  • Cross-Coupling Reactions: This compound can be employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to form biaryl compounds, which are significant in the synthesis of pharmaceuticals and agrochemicals.
  • Hydrolysis: Under certain conditions, the dioxaborolane can hydrolyze to form boronic acids or alcohols.

These reactions highlight the compound's utility as a building block in organic synthesis .

The synthesis of 2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves several steps:

  • Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of the 9,9-dimethylfluorene derivative through Friedel-Crafts alkylation or similar methods.
  • Boronation: The introduction of boron into the molecule can be achieved via reactions involving boron reagents such as boronic acids or boron trifluoride.
  • Cyclization: The final step often involves cyclization to form the dioxaborolane ring structure under appropriate conditions (e.g., heating or using catalysts).

These methods may vary depending on the desired yield and purity of the final product .

The applications of 2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:

  • Organic Synthesis: As a versatile intermediate in the synthesis of complex organic molecules.
  • Materials Science: Potential use in developing new materials with specific electronic or optical properties.
  • Pharmaceutical Development: Possible applications in drug design due to its unique structural features.

The compound's ability to participate in cross-coupling reactions makes it particularly valuable in synthetic chemistry .

Several compounds share structural similarities with 2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Below are some notable examples:

Compound NameMolecular FormulaUnique Features
9,9-DimethylfluoreneC15H12Base structure without boron; used as a precursor
2-(3-(9-Methylfluoren-2-yl)phenyl)-4-methylboronic acidC19H23BContains a methyl group instead of dimethyl; used in similar applications
4-Bromo-N,N-di-p-tolylanilineC17H20BrNA related amine compound; used in organic electronics

These compounds illustrate variations in substitution patterns and functional groups that influence their reactivity and applications. The uniqueness of 2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific dioxaborolane structure combined with the dimethylfluorene moiety .

Hydrogen Bond Acceptor Count

2

Exact Mass

396.2260603 g/mol

Monoisotopic Mass

396.2260603 g/mol

Heavy Atom Count

30

Dates

Modify: 2023-11-23

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